1-Ethynyladamantane
Overview
Description
1-Ethynyladamantane is a chemical compound with the molecular formula C12H16 . It is also known as 1-Adamantylacetylene .
Synthesis Analysis
The synthesis of 1-Ethynyladamantane involves the polymerization of monomers bearing pendant adamantyl groups . 1-Adamantylacetylene (1-ethynyladamantane) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The yield of 1-ethynyladamantane synthesized through the first four steps of the reaction was found to be 47% .Molecular Structure Analysis
The molecular structure of 1-Ethynyladamantane is characterized by a tetrahedral symmetry and spherical structure . The InChI code for 1-Ethynyladamantane is 1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 .Chemical Reactions Analysis
1-Adamantylacetylene (1-ethynyladamantane) can be quantitatively polymerized by transition metal catalysts such as MoCl5 and WCl6 in toluene at 30 °C to afford an insoluble conjugated polymer . The reaction involves the addition polymerization of adamantyl-containing vinyl monomers .Physical And Chemical Properties Analysis
1-Ethynyladamantane has a molecular weight of 160.25 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 209.3±7.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.2 mmHg at 25°C . The compound has a flash point of 70.1±12.3 °C and an index of refraction of 1.537 .Scientific Research Applications
Synthesis of 1,3,5,7-Tetraethynyladamantane
- Summary of Application : 1-Ethynyladamantane is used as a starting point in the synthesis of 1,3,5,7-Tetraethynyladamantane . This compound is desirable as a building block for 3-dimensional networks .
- Methods of Application/Experimental Procedures : The synthesis involves several steps, including reduction, oxidation, and a Corey-Fuch’s elimination . The goal of the research was to synthesize each step in better yields while striving towards the alkyne .
- Results/Outcomes : The monosubstituted and tetrasubstituted were synthesized to the dibromoolefin and were characterized with a yield of 45% and 64% respectively . 1H NMR indicates the dibromoalkene with a chemical shift of 3.2ppm and the disappearance of the IR/1H NMR peak at 1723cm-19.3ppm, respectively, also indicates the presence of the alkene .
Synthesis of Mono-Substituted 1-Ethynyladamantane
- Summary of Application : The synthesis of Mono-Substituted 1-Ethynyladamantane is a model system for the synthesis of 1,3,5,7-tetraethynyladamantane . Terminal alkynes are useful intermediates in organic synthesis because they are able to undergo numerous reactions .
- Methods of Application/Experimental Procedures : The synthesis was completed in five steps with an undetermined overall yield . The monosubstituted 1-ethynyladamantane was characterized by IR spectroscopy .
- Results/Outcomes : The proposed synthesis shows great promise as completion of all five steps was accomplished for the monosubstituted product . Each step was confirmed by IR spectroscopy .
Synthesis of Metal Clusters
- Summary of Application : 1-Ethynyladamantane is used in the synthesis of metal clusters .
- Methods of Application/Experimental Procedures : The metal clusters were synthesized by means of wet chemistry adding gold and silver salts and ethynyladamantane molecules in a mixture of methanol and either chloroform or dichloromethane .
- Results/Outcomes : The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
Future Directions
1-Ethynyladamantane has been used in the synthesis of polymers carrying adamantyl substituents in their side chains . The bulky 1-ethynyladamantane has been used as one of the protecting ligands alongside trifluoracetate to successfully synthesize a chlorine-templated silver nanocluster . The future directions of 1-Ethynyladamantane could involve its use in the synthesis of other complex structures and materials.
properties
IUPAC Name |
1-ethynyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNCIYYNPLWHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344159 | |
Record name | 1-Ethynyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyladamantane | |
CAS RN |
40430-66-8 | |
Record name | 1-Ethynyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40430-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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